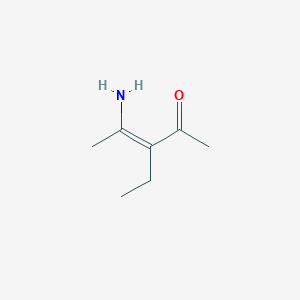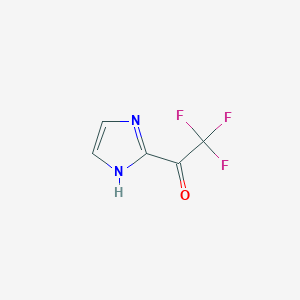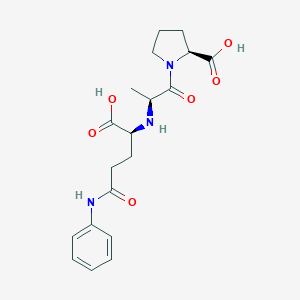
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-amino-3-pentene-2-one is an organic compound with the molecular formula C7H13NO. It is a derivative of pentene with an amino group and an ethyl group attached to the carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-amino-3-pentene-2-one can be achieved through various methods. One common approach involves the reaction of 3-penten-2-one with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-4-amino-3-pentene-2-one may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in achieving a cost-effective and environmentally friendly process.
化学反応の分析
Types of Reactions
3-Ethyl-4-amino-3-pentene-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-Ethyl-4-amino-3-pentene-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds, particularly heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 3-Ethyl-4-amino-3-pentene-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in nucleophilic or electrophilic reactions, depending on the functional groups present.
類似化合物との比較
Similar Compounds
3-Penten-2-one, 4-amino-: This compound is structurally similar but lacks the ethyl group.
4-Amino-3-penten-2-one: Another similar compound with a different substitution pattern.
Uniqueness
3-Ethyl-4-amino-3-pentene-2-one is unique due to the presence of both an ethyl group and an amino group on the pentene backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and catalysis.
特性
CAS番号 |
104076-25-7 |
|---|---|
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC名 |
(Z)-4-amino-3-ethylpent-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5- |
InChIキー |
XUXMUXDYSNKLKI-ALCCZGGFSA-N |
SMILES |
CCC(=C(C)N)C(=O)C |
異性体SMILES |
CC/C(=C(\C)/N)/C(=O)C |
正規SMILES |
CCC(=C(C)N)C(=O)C |
同義語 |
3-Penten-2-one, 4-amino-3-ethyl-, (3Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1H-Naphth[2,3-d]imidazol-2-amine](/img/structure/B9308.png)


![[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate](/img/structure/B9316.png)



